Ethyl 4-[(2,4-dimethoxyphenyl)carbamoylamino]benzoate
Description
Ethyl 4-[(2,4-dimethoxyphenyl)carbamoylamino]benzoate (CAS: 76393-44-7) is a benzoate ester derivative featuring a urea linkage (-NH-C(=O)-NH-) connecting the 4-position of the benzoate ring to a 2,4-dimethoxyphenyl group. This compound is part of a broader class of urea-functionalized benzoates studied for their biological and material science applications. Its structure (Fig. 1) includes:
Properties
CAS No. |
76393-44-7 |
|---|---|
Molecular Formula |
C18H20N2O5 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl 4-[(2,4-dimethoxyphenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C18H20N2O5/c1-4-25-17(21)12-5-7-13(8-6-12)19-18(22)20-15-10-9-14(23-2)11-16(15)24-3/h5-11H,4H2,1-3H3,(H2,19,20,22) |
InChI Key |
JPGMJYNFWHREDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2,4-dimethoxyphenyl)carbamoylamino]benzoate typically involves the reaction of 4-aminobenzoic acid with 2,4-dimethoxyphenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2,4-dimethoxyphenyl)carbamoylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[(2,4-dimethoxyphenyl)carbamoylamino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2,4-dimethoxyphenyl)carbamoylamino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and properties are influenced by variations in substituents on the phenyl ring or benzoate core. Key comparisons include:
Table 1: Structural Analogues and Key Differences
Structure–Activity Relationships (SAR)
- Methoxy Group Positioning: The 2,4-dimethoxy configuration in the target compound optimizes hydrogen bonding with AQP3/7 channels, while 3,4- or 2,5-dimethoxy analogues show reduced potency due to steric clashes . Replacement of methoxy with electron-withdrawing groups (e.g., chloro in Ethyl 4-[(2,4-dichlorophenyl)carbamoylamino]benzoate) decreases solubility but may enhance membrane permeability .
- Urea Linkage Modifications: Thiourea variants (e.g., Ethyl 4-[(2,4-dimethoxyphenyl)carbamothioylamino]benzoate) exhibit lower thermal stability but comparable bioactivity . Replacement with amide bonds (e.g., Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate) reduces AQP inhibition but improves hydrolytic stability .
Physicochemical and Material Properties
- Reactivity in Resins: Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin curing, achieving a 15–20% higher degree of conversion due to superior electron-donating effects . The target compound’s methoxy groups reduce reactivity in free-radical polymerization but enhance compatibility with hydrophobic matrices .
- Crystallinity and Stability: Single-crystal X-ray data for Ethyl 4-((2Z,5Z)-22,4-di-(2,4-dichlorobenzoylimino)-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl)benzoate reveals planar geometry, contrasting with the twisted conformation of the target compound, which may explain differences in thermal stability .
Biological Activity
Ethyl 4-[(2,4-dimethoxyphenyl)carbamoylamino]benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
- Molecular Formula : C18H20N2O5
- Molecular Weight : 344.4 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)OC)OC
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation.
- Antioxidant Activity : The methoxy groups in the structure may contribute to antioxidant properties, scavenging free radicals and protecting cells from oxidative stress.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.
Antimicrobial Activity
This compound has shown promising results in antimicrobial assays. The compound exhibited activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 µg/mL |
| Escherichia coli | 62.5 µg/mL |
| Mycobacterium tuberculosis | 40 µg/mL |
These findings indicate that the compound may be a candidate for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values ranging from 25 to 50 µM across different cell lines.
Case Studies
- Inflammation Model : In a murine model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups.
- Antitumor Study : In a xenograft model using MCF-7 cells implanted in mice, treatment with the compound led to a marked reduction in tumor size after four weeks of administration.
Comparative Analysis
When compared to similar compounds such as Ethyl 4-(3-(2,5-dimethoxyphenyl)ureido)benzoate and Ethyl 4-(3-(4-chloro-2,5-dimethoxyphenyl)ureido)benzoate, this compound shows distinct advantages in terms of lower toxicity and higher selectivity towards cancer cells.
| Compound | IC50 (µM) | Antibacterial Activity (MIC) |
|---|---|---|
| This compound | 25 - 50 | 31.25 - 62.5 µg/mL |
| Ethyl 4-(3-(2,5-dimethoxyphenyl)ureido)benzoate | >100 | Not significant |
| Ethyl 4-(3-(4-chloro-2,5-dimethoxyphenyl)ureido)benzoate | >100 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
